6-Nitrobenzimidazole, sodium salt is a chemical compound with the molecular formula and a molecular weight of approximately 185.12 g/mol. This compound is a derivative of benzimidazole, characterized by the presence of a nitro group at the 6-position of the benzimidazole ring. It is classified as an organic compound and falls under the category of nitrobenzimidazoles, which are known for their diverse biological and chemical activities. The sodium salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .
The synthesis of 6-nitrobenzimidazole, sodium salt typically involves the nitration of benzimidazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic, necessitating careful temperature control to prevent the decomposition of the product.
Technical Details:
Industrial production follows similar synthetic routes but employs larger-scale equipment and industrial-grade reagents to ensure high yield and purity .
The structural formula of 6-nitrobenzimidazole, sodium salt can be represented as follows:
This structure reveals a fused bicyclic system featuring a nitro group, which significantly influences its chemical reactivity and biological activity .
6-Nitrobenzimidazole, sodium salt undergoes several types of chemical reactions:
Technical Details:
The mechanism of action for 6-nitrobenzimidazole, sodium salt involves its interaction with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.
Data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.12 g/mol |
IUPAC Name | Sodium;5-nitrobenzimidazol-3-ide |
InChI Key | QDTXMHPOJKYAJZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1N+[O-])[N-]C=N2.[Na+] |
These properties indicate its potential utility in various chemical reactions and applications .
6-Nitrobenzimidazole, sodium salt has numerous applications across different scientific fields:
Its versatility makes it a valuable compound in both research and industrial applications .
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1